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Overview and Origin
The SK-MEL-24 cell line is a human melanoma line established from a metastatic tumor site in

a lymph node of a 67-year-old Caucasian male.[1][2] It is one of an extensive series of

melanoma cell lines isolated by T. Takahashi and associates at the Memorial Sloan-Kettering

Cancer Center.[3] The cells grow adherently and exhibit a distinct stellate morphology (star-

shaped).[3]

SK-MEL-24 is tumorigenic, capable of forming malignant melanomas in nude mice, making it a

valuable in vivo model.[2] It is frequently used in cancer research, including for 3D cell culture

applications and immuno-oncology studies.[3] Notably, it is considered a model for inherent

drug resistance, being less aggressive and more adaptive compared to other common

melanoma lines like A375, which allows for the study of resistance mechanisms that exist prior

to treatment.[4]

Molecular and Quantitative Characteristics
SK-MEL-24 possesses a distinct molecular profile that is critical for experimental design and

interpretation. While originally described by some sources as wild-type for BRAF and NRAS,[1]

comprehensive genomic analyses by large-scale projects such as the Cancer Cell Line

Encyclopedia (CCLE) have confirmed the presence of a heterozygous BRAF V600E mutation.
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[2] This mutation is a key driver in melanoma and constitutively activates the MAPK/ERK

signaling pathway.

Table 1: Molecular Profile
Feature Description Citation(s)

Primary Disease Malignant Melanoma [1]

Organism Human (Homo sapiens) [3]

Tissue Source Metastatic Site (Lymph Node) [1][2]

Morphology Adherent, Stellate [3]

BRAF Status
Heterozygous p.Val600Glu

(V600E)
[2]

NRAS Status Wild-Type [1]

TP53 Status
Wild-Type / No Reported

Mutation
[2][4]

TERT Status
Promoter Mutation (c.1-

124C>T)
[2]

Microsatellite Instability Stable (MSS) [2]

Antigen Expression
Blood Type O; Rh+; HLA A1,

A2, B12, B14, Cw5
[2]

Isoenzymes

AK-1, 1; ES-D, 1; G6PD, B;

GLO-I, 1-2; Me-2, 2; PGM1, 1;

PGM3, 2

[2]

Table 2: Quantitative Cellular Data
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Parameter Value Citation(s)

Calculated Doubling Time ~110.8 hours [5]

Untreated Cell Cycle

Distribution

G0/G1: 53.17%S:

44.06%G2/M: 2.77%
[4]

Invasion Inhibition by

Imiquimod (24h)

43.87% (at 10 µg/ml)67.02%

(at 30 µg/ml)
[6]

Viability Reduction by Apigenin

(72h)

~25% (at 30 µM)~37% (at 60

µM)
[7]

Key Signaling Pathways
BRAF/MAPK Signaling Pathway
The heterozygous BRAF V600E mutation in SK-MEL-24 leads to the constitutive activation of

the mitogen-activated protein kinase (MAPK/ERK) pathway. This pathway is a central regulator

of cell proliferation, survival, and differentiation. The V600E mutation renders the BRAF kinase

independent of upstream signals from receptor tyrosine kinases (RTKs) and RAS, leading to

unchecked downstream signaling through MEK and ERK, which in turn promotes uncontrolled

cell growth.
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Caption: Constitutively active BRAF V600E signaling in SK-MEL-24.
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Epigenetic Characteristics
Epigenetic modifications, including DNA methylation and histone alterations, are crucial in

melanoma progression by regulating gene expression without changing the DNA sequence.

Genome-wide analyses have been performed on panels of melanoma cell lines, including SK-

MEL-24, revealing distinct epigenetic landscapes.[2]

In melanoma, there is often a pattern of hypermethylation (silencing) of tumor suppressor gene

promoters. Conversely, key oncogenic pathways can be regulated by methylation status. For

example, the expression of the master melanocyte transcription factor, MITF, and its

downstream targets involved in pigmentation (e.g., TYR, MLANA) can be controlled by the

methylation of CpG sites in their promoter regions.[2] Cell lines with low MITF expression often

exhibit hypermethylation of these genes. The specific methylation profile of SK-MEL-24

contributes to its unique phenotype and drug resistance profile.

Experimental Protocols and Workflows
Cell Culture and Maintenance
This protocol is based on the recommendations from ATCC, the primary distributor of the SK-

MEL-24 cell line.[3]

Materials:

Base Medium: Eagle's Minimum Essential Medium (EMEM)

Supplements: 15% Fetal Bovine Serum (FBS)

Cryoprotectant: Complete growth medium with 5% (v/v) DMSO

Dissociation Reagent: 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

Protocol Steps:

Thawing: Thaw cryopreserved vial rapidly (~2 minutes) in a 37°C water bath. Decontaminate

the vial with 70% ethanol.
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Initial Culture: Transfer contents to a centrifuge tube with 9.0 mL of pre-warmed complete

growth medium. Centrifuge at 125 xg for 5-7 minutes. Resuspend the pellet in fresh medium

and transfer to a T-25 or T-75 culture flask.

Incubation: Incubate at 37°C in a humidified atmosphere with 5% CO2.

Medium Change: Change medium every 2-3 days.

Subculture (Passaging):

When cells reach ~80-90% confluency, aspirate the medium.

Briefly rinse the cell layer with PBS.

Add 2.0-3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope

until cells are dispersed (5-15 minutes). Incubation at 37°C can facilitate detachment.

Neutralize trypsin with complete growth medium and centrifuge.

Resuspend the cell pellet and dispense into new flasks at a recommended split ratio of 1:3

to 1:6.
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Caption: Standard workflow for culturing the SK-MEL-24 cell line.
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Western Blotting for Protein Expression Analysis
This is a generalized protocol for analyzing protein expression (e.g., MAPK pathway

components) in SK-MEL-24.

Protocol Steps:

Sample Preparation: Culture SK-MEL-24 cells to ~80% confluency. Lyse cells in RIPA buffer

containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and sonicate to

shear DNA. Centrifuge at high speed (e.g., 18,000 xg) for 15 minutes at 4°C to pellet debris.

Protein Quantification: Determine protein concentration of the supernatant using a BCA or

Bradford assay.

Gel Electrophoresis: Denature 20-30 µg of protein per lane by boiling in SDS-PAGE sample

buffer. Separate proteins on a polyacrylamide gel (e.g., 4-12% Bis-Tris).

Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF

membrane via electroblotting.

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g.,

anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that

recognizes the primary antibody for 1 hour at room temperature.

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a digital imager or X-ray film.
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Caption: Workflow for Western Blot analysis of SK-MEL-24 cells.
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Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on

DNA content.

Protocol Steps:

Cell Harvest: Culture SK-MEL-24 cells to desired confluency. Harvest cells using Trypsin-

EDTA and collect them in a centrifuge tube.

Washing: Wash cells once with cold PBS by centrifuging at ~300 xg for 5 minutes.

Fixation: Resuspend the cell pellet (1 x 10^6 cells) in 0.5 mL of cold PBS. While gently

vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.

Incubate for at least 2 hours at -20°C (can be stored for weeks).

Rehydration: Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with cold

PBS.

Staining: Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium

Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase A is crucial to

prevent staining of double-stranded RNA.

Incubation: Incubate for 30 minutes at room temperature, protected from light.

Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm or

561 nm laser and collect fluorescence emission at ~610 nm.

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and

calculate the percentage of cells in G0/G1, S, and G2/M phases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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